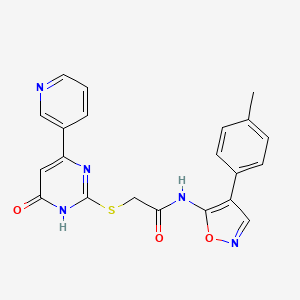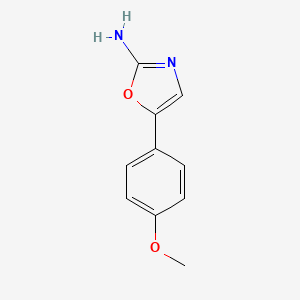
N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methylbenzamide is an organic compound that features both triazole and piperidine structures. This unique combination results in a molecule of significant interest in various scientific fields, including chemistry, biology, and medicine, due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methylbenzamide generally follows a multistep process:
Formation of the triazole ring:
Piperidine derivatization: : The piperidine moiety is introduced through N-acylation reactions with appropriate carboxylic acids or their derivatives.
Final coupling: : The final step involves coupling the triazole and piperidine intermediates under appropriate conditions.
Industrial Production Methods
The industrial production of this compound might involve optimized versions of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. Batch or continuous flow processes may be employed, with considerations for reaction scalability, solvent usage, and waste management.
化学反応の分析
Types of Reactions
Oxidation: : Can undergo oxidation reactions to form various derivatives, depending on the specific sites and reagents used.
Reduction: : The compound can be reduced under certain conditions to alter its functional groups.
Substitution: : It participates in nucleophilic and electrophilic substitution reactions, particularly at reactive sites such as the triazole or benzamide moieties.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: : Lithium aluminum hydride (LiAlH₄), hydrogenation with Pd/C
Substitution: : Alkyl halides, sulfonyl chlorides
Major Products
The primary products from these reactions include various substituted or modified triazole and piperidine derivatives, which might exhibit altered biological activities or physical properties.
科学的研究の応用
This compound has extensive applications across multiple scientific disciplines:
Chemistry: : Used as an intermediate in the synthesis of other complex organic molecules.
Biology: : Studied for its interaction with biological macromolecules such as proteins and nucleic acids.
Medicine: : Investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: : Utilized in the development of new materials, such as polymers and nanocomposites, due to its unique chemical properties.
作用機序
Molecular Targets and Pathways
The mechanism by which N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methylbenzamide exerts its effects often involves binding to specific molecular targets:
Enzyme inhibition: : May inhibit key enzymes involved in various biological pathways.
Receptor interaction: : Can modulate receptor activity, affecting signal transduction processes.
DNA/RNA binding: : Might bind to nucleic acids, influencing gene expression and cellular function.
類似化合物との比較
Uniqueness and Similarities
Compared to other compounds with similar structures, such as other triazole or piperidine derivatives, N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methylbenzamide is unique due to its specific combination of functional groups. This structure confers distinct chemical reactivity and biological activity profiles.
Similar Compounds
1-(3,4-Dimethylphenyl)-1H-1,2,3-triazole
4-(Piperidin-4-yl)-benzamide
N-(1-(1-Phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
Each of these compounds shares some structural elements with this compound, but their distinct substitutions and moieties lead to different chemical behaviors and applications.
特性
IUPAC Name |
N-[1-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-16-8-9-20(14-18(16)3)29-15-22(26-27-29)24(31)28-12-10-19(11-13-28)25-23(30)21-7-5-4-6-17(21)2/h4-9,14-15,19H,10-13H2,1-3H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMWLGZMTRLILI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CC=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B2919221.png)

![(E)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-phenylethene-1-sulfonamide](/img/structure/B2919226.png)
![4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid](/img/structure/B2919228.png)




![1H,2H,3H,4H,5H,6H,7H-Imidazo[4,5-c]pyridin-2-one](/img/structure/B2919235.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide](/img/structure/B2919238.png)

![4-butoxy-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide](/img/structure/B2919241.png)
![1-[(2-Hydroxy-3-phenoxypropyl)amino]-3-phenoxypropan-2-ol](/img/structure/B2919242.png)
